molecular formula C14H26N4O8 B12404019 alpha-Galnac-teg-N3

alpha-Galnac-teg-N3

Cat. No.: B12404019
M. Wt: 378.38 g/mol
InChI Key: FLYIOTWDNWJXHY-RGDJUOJXSA-N
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Description

Alpha-GalNAc-TEG-N3 is a compound used extensively in click chemistry, a field known for its high yield, specificity, and simplicity. This compound contains an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing alkyne groups. It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Preparation Methods

Alpha-GalNAc-TEG-N3 is synthesized through a series of chemical reactions involving the introduction of an azide group to a GalNAc (N-acetylgalactosamine) molecule. The synthetic route typically involves the use of copper catalysts to facilitate the azide-alkyne cycloaddition reaction. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

In industrial production, the compound is synthesized in large quantities using automated chemical reactors. The process involves the precise control of temperature, pressure, and reaction time to optimize the yield and purity of the compound. The final product is then purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Alpha-GalNAc-TEG-N3 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include copper sulfate, sodium ascorbate, and various alkyne-containing molecules. The major products formed from these reactions are triazole-linked compounds, which are used in various applications, including bioconjugation and drug development .

Scientific Research Applications

Alpha-GalNAc-TEG-N3 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of alpha-GalNAc-TEG-N3 involves its ability to undergo click chemistry reactions with alkyne-containing molecules. The azide group in the compound reacts with the alkyne group to form a stable triazole ring, which serves as a covalent link between the two molecules. This reaction is highly specific and efficient, making it a valuable tool in various scientific and industrial applications .

Properties

Molecular Formula

C14H26N4O8

Molecular Weight

378.38 g/mol

IUPAC Name

N-[(2S,3R,4R,5R,6R)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C14H26N4O8/c1-9(20)17-11-13(22)12(21)10(8-19)26-14(11)25-7-6-24-5-4-23-3-2-16-18-15/h10-14,19,21-22H,2-8H2,1H3,(H,17,20)/t10-,11-,12+,13-,14+/m1/s1

InChI Key

FLYIOTWDNWJXHY-RGDJUOJXSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCCOCCOCCN=[N+]=[N-])CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCOCCOCCN=[N+]=[N-])CO)O)O

Origin of Product

United States

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